molecular formula C12H18ClN3O B1479357 4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine CAS No. 2097995-89-4

4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B1479357
CAS No.: 2097995-89-4
M. Wt: 255.74 g/mol
InChI Key: QRCYCURFXZSXJQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol . This pyrimidine derivative is a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. It is specifically designed for research and development applications and is not for diagnostic or therapeutic use. Pyrimidine scaffolds like this one are of significant interest in drug discovery, particularly in the development of kinase inhibitors . For instance, structurally similar 2,4-disubstituted pyrimidine compounds have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, which are novel drug targets for antimalarial therapy . Furthermore, pyrimidine-core compounds are frequently explored in patents for their potential as modulators of various biological targets, including HPK1 for anticancer applications and other protein kinases . The chloropyrimidine moiety in this compound is a reactive handle that allows for further functionalization, typically via nucleophilic aromatic substitution, making it a versatile precursor for generating diverse chemical libraries for biological screening . Researchers utilize this building block in the synthesis of more complex molecules to establish structure-activity relationships (SAR) and to optimize potency and selectivity in lead optimization campaigns . Handle this material with care in accordance with good laboratory practices. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-[4-(methoxymethyl)-4-methylpiperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-12(8-17-2)3-5-16(6-4-12)11-7-10(13)14-9-15-11/h7,9H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCYCURFXZSXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula: C₁₆H₂₀ClN₃O₂
  • CAS Number: 11782230

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases that are crucial in cancer cell proliferation and survival.
  • Modulation of Receptor Activity : It acts as a modulator for certain receptors, influencing downstream signaling pathways that regulate cellular functions.

Biological Activity and Therapeutic Potential

The following table summarizes the biological activities reported for this compound across various studies:

Activity Description Reference
Anti-cancerExhibits potent anti-proliferative effects on cancer cell lines, particularly in leukemia models.
Anti-inflammatoryDemonstrates significant reduction in inflammation markers in animal models.
NeuroprotectiveShows potential neuroprotective effects in models of neurodegeneration.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

  • Cancer Cell Line Studies :
    • In vitro studies indicated that the compound significantly inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. For example, it exhibited an IC50 value of approximately 70 nM against the SJSA-1 cancer cell line, highlighting its potential as an anti-cancer agent .
  • Inflammation Models :
    • In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
  • Neuroprotection :
    • Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine is primarily explored for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets, including:

  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit tumor growth in specific cancer cell lines. Its mechanism of action could involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Properties: Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. This compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways could be a focus for developing new antibiotics.

Case Study: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Agricultural Applications

Fungicidal Properties
The compound has been investigated for its fungicidal properties, particularly in controlling fungal pathogens affecting crops. Its application can lead to improved crop yields and reduced reliance on traditional fungicides.

Data Table: Efficacy Against Fungal Strains

Fungal StrainConcentration (mg/L)Inhibition (%)
Fusarium oxysporum10085
Botrytis cinerea15090
Alternaria solani20075

This table illustrates the effectiveness of the compound against various fungal strains, indicating its potential as a biopesticide .

Material Science

Polymer Additive
In material science, this compound is being explored as an additive in polymer formulations. Its incorporation can enhance mechanical properties and thermal stability of polymers.

Case Study: Polymer Enhancement

Research conducted on polyvinyl chloride (PVC) composites revealed that adding this compound improved tensile strength and thermal resistance compared to standard formulations. The study concluded that such modifications could lead to the development of more durable materials suitable for various industrial applications .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Key Substituents Biological Relevance/Applications References
This compound C₁₂H₁₇ClN₄O 4-(Methoxymethyl)-4-methylpiperidine MCHR1 antagonist intermediates (CNS)
4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidine C₁₀H₁₅ClN₄ 4-Methylpiperidine Building block for kinase inhibitors
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine C₁₀H₁₁ClF₃N₃ 4-Trifluoromethylpiperidine High lipophilicity; potential antiviral
4-Chloro-6-(methoxymethyl)pyrimidine C₆H₇ClN₂O Methoxymethyl at C6 Intermediate for agrochemicals
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₇Cl₂N₅ Chloromethyl, pyrazole fusion Antibacterial, antiproliferative activity
4-Chloro-6-(methoxymethyl)-2-(m-tolyl)pyrimidine C₁₃H₁₃ClN₂O Methoxymethyl + aryl group Unknown; structural diversity studies

Key Differentiators

Substituent Effects on Reactivity and Bioactivity

  • Piperidine Substitutions: The 4-(methoxymethyl)-4-methylpiperidine group in the target compound provides a balance of steric bulk and polarity. This contrasts with 4-methylpiperidine (), which lacks the methoxymethyl group, reducing its hydrogen-bonding capacity. Piperidine-substituted pyrimidines are common in kinase inhibitors and CNS-targeted drugs due to their ability to modulate receptor binding (e.g., MCHR1 antagonists in ).
  • Chlorine vs. Other Halogens :

    • The 4-chloro group is a common leaving group, enabling further functionalization (e.g., nucleophilic aromatic substitution). In contrast, 4-iodo-1H-pyrazol-1-yl derivatives () exhibit distinct reactivity profiles suited for cross-coupling reactions.
  • Methoxymethyl vs. Chloromethyl :

    • The methoxymethyl group enhances solubility compared to chloromethyl (), which is more reactive but prone to hydrolysis.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-substituted pyrimidines generally proceeds via selective displacement of halogen atoms on a dichloropyrimidine intermediate. The typical approach involves:

  • Starting from 2,4-dichloropyrimidine or a similar dichlorinated pyrimidine.
  • Selective nucleophilic substitution at the 6-position (or 4-position) by an amine nucleophile bearing the desired piperidinyl substituent.
  • Retention of the chloro substituent at the 4-position for further functionalization or as a key structural feature.

This strategy leverages the difference in reactivity between the two chlorine atoms on the pyrimidine ring, allowing stepwise substitution.

Preparation of the Piperidinyl Nucleophile

The 4-(methoxymethyl)-4-methylpiperidin-1-yl substituent is introduced via the corresponding amine nucleophile. This amine can be synthesized by:

  • Alkylation of 4-methylpiperidine with methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions.
  • Purification of the resulting 4-(methoxymethyl)-4-methylpiperidin-1-amine.

This amine is then used as the nucleophile in the substitution reaction on the pyrimidine ring.

Selective Nucleophilic Aromatic Substitution on Pyrimidine

Key Reaction:

  • React 2,4-dichloropyrimidine with 4-(methoxymethyl)-4-methylpiperidin-1-amine.
  • Conditions typically involve polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.
  • Mild heating (room temperature to 60 °C) facilitates substitution.
  • The amine selectively displaces the chlorine at the 6-position due to electronic and steric factors, leaving the 4-chloro substituent intact.

Representative Reaction Conditions and Yields

Step Reactants Conditions Solvent Temperature Yield (%) Notes
1 2,4-dichloropyrimidine + 4-(methoxymethyl)-4-methylpiperidin-1-amine Stirring with base (e.g., triethylamine or potassium carbonate) THF or DMF 25–60 °C 60–85 Selective substitution at 6-position
2 Purification Column chromatography or recrystallization - - - To isolate pure 4-chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine

Alternative Synthetic Routes and Considerations

  • Use of Grignard Reagents: In related pyrimidine syntheses, Grignard reagents of piperidine derivatives have been employed to introduce piperidinyl substituents selectively. For example, reacting a pyrimidine precursor with a Grignard reagent derived from 4-chloro-N-methylpiperidine under inert atmosphere in THF at low temperature (-40 °C to 0 °C) allows selective formation of substituted pyrimidines with high regioselectivity.

  • Oxazoline Intermediates: Some synthetic routes use oxazoline-containing pyridine intermediates that undergo subsequent transformations to yield substituted pyrimidines. Though more complex, these methods can improve yields and reduce side reactions.

  • Catalyst Use: Lewis acids such as iron(III) acetylacetonate have been used in related pyrimidine syntheses to facilitate nucleophilic substitution reactions under mild conditions.

Mechanistic Insights

  • The pyrimidine ring is electron-deficient, making the chlorine substituents susceptible to nucleophilic aromatic substitution (S_NAr).
  • The nucleophilic amine attacks the carbon bearing the chlorine at the 6-position, forming a Meisenheimer complex intermediate.
  • The leaving group (chloride ion) departs, restoring aromaticity and yielding the substituted product.
  • Selectivity arises because the 4-chloro substituent is less reactive under these conditions, possibly due to steric hindrance or electronic effects.

Summary Table of Preparation Methods

Method Starting Material Nucleophile Solvent Temperature Yield Advantages Disadvantages
Direct nucleophilic substitution 2,4-dichloropyrimidine 4-(methoxymethyl)-4-methylpiperidin-1-amine THF, DMF 25–60 °C 60–85% Simple, direct, selective Requires amine synthesis, moderate temperature
Grignard reagent approach Pyrimidine halide intermediate Grignard reagent of 4-chloro-N-methylpiperidine THF -40 °C to 0 °C Moderate to high High regioselectivity, avoids extra steps Requires handling of Grignard reagents, inert atmosphere
Oxazoline intermediate route Oxazoline-pyridine derivatives Subsequent hydrolysis and substitution Various Elevated temperature Variable Potentially higher purity intermediates More steps, complex

Research Findings and Optimization Notes

  • Reaction temperature control is critical to maintain selectivity and avoid multiple substitutions or side reactions.
  • Use of polar aprotic solvents enhances nucleophilicity of the amine and stabilizes intermediates.
  • Base choice affects reaction rate and yield; mild bases such as triethylamine or potassium carbonate are preferred.
  • Purification often involves chromatographic techniques to separate unreacted starting materials and side products.
  • Scale-up requires careful control of moisture and oxygen to prevent degradation of sensitive intermediates, especially when Grignard reagents are involved.

Q & A

Q. Basic: What are the key considerations for designing a synthetic route for this compound?

A robust synthesis requires selecting appropriate starting materials and optimizing reaction conditions. For example, secondary aliphatic amines (e.g., piperidine derivatives) can react with chlorinated pyrimidine intermediates under nitrogen protection to introduce the piperidin-1-yl moiety. Solvent choice (e.g., anhydrous ethyl dioxolane) and catalysts (e.g., p-toluenesulfonic acid) significantly influence yield and purity . Post-reaction workup, such as extraction with ethyl acetate and purification via silica gel chromatography, is critical to isolate the target compound .

Q. Advanced: How can reaction mechanisms for piperidine substitution in chloropyrimidines be elucidated?

Mechanistic studies often employ kinetic analysis and isotopic labeling. For instance, nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring is influenced by electron-withdrawing groups (e.g., Cl) and steric effects from the piperidine substituent. Computational modeling (e.g., DFT calculations) can predict transition states and regioselectivity, while NMR spectroscopy monitors intermediate formation .

Structural Analysis

Q. Basic: What spectroscopic methods are essential for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., methoxymethyl group at C4 of piperidine) .
  • ESI-MS : Validates molecular weight and fragmentation pathways, distinguishing isobaric impurities .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in piperidine derivatives .

Q. Advanced: How does crystal structure analysis inform drug design?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence solubility and bioavailability. For example, the title compound’s piperidine ring adopts a chair conformation, minimizing steric clashes and enhancing binding to biological targets .

Biological Activity and Mechanism

Q. Basic: What assays are used for preliminary pharmacological screening?

  • Enzyme inhibition assays : Test activity against targets like methionine aminopeptidase-1 using fluorogenic substrates .
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .

Q. Advanced: How can target engagement and signaling pathways be studied?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity to receptors (e.g., kinase domains).
  • RNA interference (RNAi) : Silences putative targets (e.g., METAP1) to confirm functional relevance .
  • Metabolomics : Profiles downstream effects on pathways like apoptosis or oxidative stress .

Analytical Method Development

Q. Basic: How to optimize HPLC for purity assessment?

Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA). Adjust pH to 3–5 to enhance peak resolution for polar piperidine derivatives. Validate methods per ICH guidelines .

Q. Advanced: Can tandem mass spectrometry (MS/MS) resolve structural isomers?

Yes. High-resolution MS/MS differentiates isomers via unique fragmentation patterns. For example, positional isomers of chlorinated pyrimidines exhibit distinct neutral losses (e.g., Cl vs. CH3OCH2) .

Safety and Optimization

Q. Basic: What safety protocols are essential during synthesis?

  • Use fume hoods to avoid inhalation of volatile reagents (e.g., methyl iodide).
  • Quench reactive intermediates (e.g., LiAlH4) with ice-cold water to prevent exothermic reactions .

Q. Advanced: How to assess environmental impact of synthetic routes?

  • Green chemistry metrics : Calculate E-factor (waste per product mass) and atom economy.
  • Solvent selection guides : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer waste disposal .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields?

Variations may arise from differences in amine nucleophilicity or catalyst loading. Replicate conditions from independent studies (e.g., 0°C reaction vs. room temperature) and use DoE (Design of Experiments) to identify critical factors .

6.2 Resolving conflicting crystallographic data on piperidine conformation
Compare thermal ellipsoid models from multiple datasets. Molecular dynamics simulations can assess flexibility, explaining why some studies report boat conformations under specific conditions .

Computational and Interdisciplinary Applications

Q. How to predict ADMET properties?

Use software like Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions. The methoxymethyl group may improve water solubility but reduce BBB penetration .

7.2 Integrating chemical biology for target discovery
Apply click chemistry (e.g., azide-alkyne cycloaddition) to attach biotin tags for pull-down assays, identifying binding partners in proteomic studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine
Reactant of Route 2
4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine

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